N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide
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Overview
Description
N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide is an organic compound with the molecular formula C12H16ClNO It is a derivative of acetamide, characterized by the presence of a chlorophenyl group and a methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide typically involves the reaction of 4-chlorobenzyl chloride with 2-methylbutan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl or amine derivatives.
Scientific Research Applications
N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the methylbutyl group.
4-chloro-N-(1-methylcyclohexyl)aniline: Contains a similar chlorophenyl group but with a different amine structure.
Uniqueness
N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
92105-24-3 |
---|---|
Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide |
InChI |
InChI=1S/C13H18ClNO/c1-4-13(3,15-10(2)16)9-11-5-7-12(14)8-6-11/h5-8H,4,9H2,1-3H3,(H,15,16) |
InChI Key |
FDNGPIIQARUEGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC1=CC=C(C=C1)Cl)NC(=O)C |
Origin of Product |
United States |
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